molecular formula C10H10O4 B7792882 2-Hydroxy-3-methoxycinnamic acid

2-Hydroxy-3-methoxycinnamic acid

Cat. No. B7792882
M. Wt: 194.18 g/mol
InChI Key: VZFPHVWLPRCAGD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid is a hydroxycinnamic acid.

Scientific Research Applications

  • Antioxidant and Health Applications :

    • Ferulic acid is known for its high antioxidant properties and shows potential applications in the food industry as well as health and cosmetic markets. It is a key molecule in cell wall architecture and can be extracted from agricultural waste materials (Barberousse et al., 2008).
    • It offers beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. Over 387 naturally occurring compounds isolated from plants contain one or more feruloyl moieties, indicating a vast potential for health benefits (Silva & Batista, 2017).
  • Pharmaceutical and Cosmetic Industry :

    • Ferulic acid has been reported to have many physiological functions, including anti-inflammatory, anti-thrombosis, and anti-cancer activities. Due to these properties and its low toxicity, it is widely used in the food and cosmetic industries as a raw material for the production of vanillin, preservatives, and as an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).
  • Cancer Research :

    • Research has shown that 2-Hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in various cancer cell lines. For example, it has been observed to suppress growth in breast cancer cells through apoptosis induction and inhibition of migration and invasion (Hamdan et al., 2013). Similarly, it has significant inhibitory effects on cell proliferation and invasion in cervical carcinoma cells, acting potentially as an anti-cancer drug (Gao et al., 2018).
  • Therapeutic Applications :

    • Ferulic acid shows immense potential therapeutic effects useful in the treatment of various diseases such as diabetes, cancer, and cardiovascular diseases mainly due to its antioxidant and anti-inflammatory action. It also exhibits a wide variety of biological activities such as antimicrobial, antiviral, hepatoprotective, and modulation of enzyme activity, gene expression, and signal transduction (Babbar et al., 2021).
  • Food and Nutritional Science :

    • Studies have also shown that ferulic acid derived from diet is efficacious against high-fat diet-induced weight gain and hepatic steatosis, improving insulin sensitivity. It modulates gut microbes associated with host metabolic homeostasis, indicating its potential in the development of functional foods and preventive medicines for metabolic disorders (Ohue‐Kitano et al., 2019).

properties

IUPAC Name

(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-6,13H,1H3,(H,11,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPHVWLPRCAGD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3626-94-6
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 184 °C
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-methoxycinnamic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-3-methoxycinnamic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-3-methoxycinnamic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-3-methoxycinnamic acid
Reactant of Route 6
2-Hydroxy-3-methoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.